2-Tert-butoxy-6-tert-butyl-4-cyclopropoxypyridine
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Overview
Description
2-Tert-butoxy-6-tert-butyl-4-cyclopropoxypyridine is a complex organic compound characterized by its unique structure, which includes tert-butyl and cyclopropoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-6-tert-butyl-4-cyclopropoxypyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the alkylation of pyridine derivatives with tert-butyl and cyclopropoxy groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-6-tert-butyl-4-cyclopropoxypyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyridine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-Tert-butoxy-6-tert-butyl-4-cyclopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-6-tert-butyl-4-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but lacks the cyclopropoxy group.
2-Tert-butyl-4-methoxyphenol: Contains a tert-butyl group but has a different aromatic ring structure.
6-Tert-butyl-2,4-xylenol: Another tert-butyl substituted compound with different functional groups.
Uniqueness
2-Tert-butoxy-6-tert-butyl-4-cyclopropoxypyridine is unique due to the presence of both tert-butyl and cyclopropoxy groups on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C16H25NO2 |
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Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-tert-butyl-4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)13-9-12(18-11-7-8-11)10-14(17-13)19-16(4,5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
FVFXUKLKOAIYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=C1)OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
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